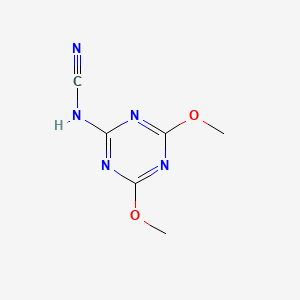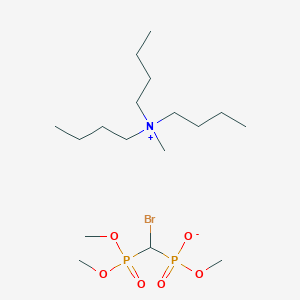
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst in organic synthesis reactions. This compound is characterized by its ionic nature, with quaternary ammonium salt groups, namely methyl and tributyl groups, bound to ammonium ions with bromide ions as coordinating ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate can be achieved through the reaction of methylated tributylamine and hydrogen bromide. The methylated tributylamine is first reacted with hydrogen bromide in a suitable solvent to form the desired compound and hydrogen bromide acid. After the reaction, the product may be extracted and purified by appropriate methods .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized quaternary ammonium compounds, while reduction reactions produce reduced derivatives .
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between different phases, improving reaction speed and yield.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is utilized as a surfactant, antistatic agent, and ionic compound in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rate and yield. The compound interacts with molecular targets and pathways involved in the reaction, promoting efficient catalysis .
Comparison with Similar Compounds
Similar Compounds
- Methyltributylammonium bromide
- Tributylmethylammonium bromide
- Methyl tri-n-butylammonium bromide
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate stands out due to its specific structure and properties, which make it highly effective as a phase transfer catalyst. Its unique combination of quaternary ammonium salt groups and bromide ions contributes to its superior performance in facilitating reactions between different phases .
Properties
Molecular Formula |
C17H40BrNO6P2 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
[bromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H11BrO6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-9-12(6,7)4(5)13(8,10-2)11-3/h5-13H2,1-4H3;4H,1-3H3,(H,6,7)/q+1;/p-1 |
InChI Key |
CZMMGWOODIQYMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


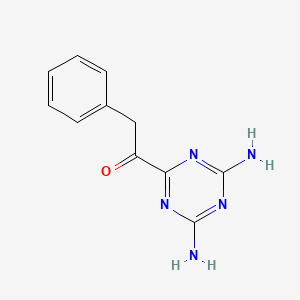
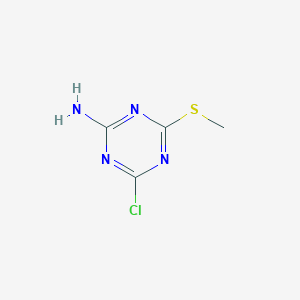
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
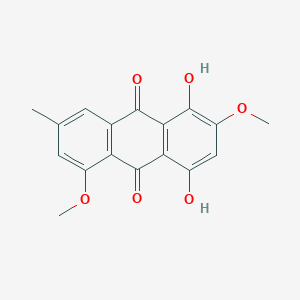
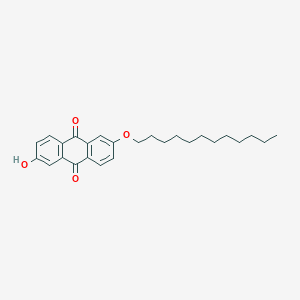
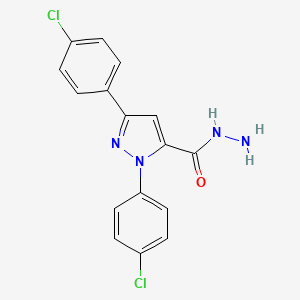
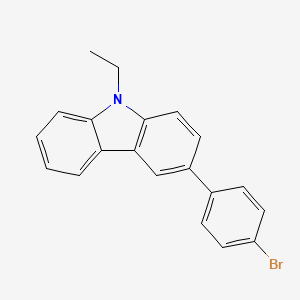

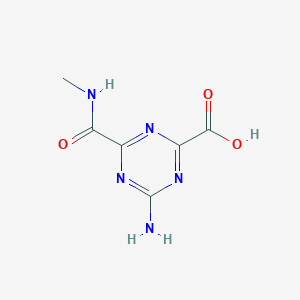
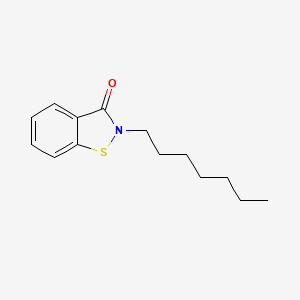
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)

